An In-Depth Technical Guide to 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 887707-27-9)
An In-Depth Technical Guide to 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 887707-27-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, a key building block in modern medicinal and materials chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, a proposed synthesis pathway with detailed protocols, and its versatile applications in cross-coupling reactions, offering field-proven insights into its handling and utilization.
Introduction: A Versatile Trifluoromethylated Pyridine Building Block
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique trifunctional substitution pattern, featuring a nucleophilic methoxy group, an electrophilic trifluoromethyl group, and a synthetically adaptable iodo group, makes it a valuable scaffold for the construction of complex heterocyclic compounds.[1] These compounds are of considerable importance in medicinal chemistry, often serving as lead structures in the development of new therapeutic agents.[1] Furthermore, its distinct electronic properties lend it potential applications in materials science, particularly in the development of optoelectronic devices.[1]
This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and reactivity in key synthetic transformations.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and safety profile is paramount for its effective and safe use in a research setting.
Physical and Chemical Properties
The physical and chemical characteristics of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine are summarized in the table below. The presence of the heavy iodine atom and the trifluoromethyl group contributes to a relatively high molecular weight and a predicted high boiling point.[1] Its solubility is limited in polar solvents like water and ethanol but is expected to be good in non-polar organic solvents such as dichloromethane, chloroform, and toluene, which is a key consideration for its use in reactions and purification.[1][2]
| Property | Value | Source |
| CAS Number | 887707-27-9 | [3] |
| Molecular Formula | C₇H₅F₃INO | [2][3] |
| Molecular Weight | 303.02 g/mol | [3] |
| Appearance | Likely a solid | [2] |
| Solubility in Water | Low | [2] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Safety and Handling
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Purification: A Proposed Pathway
Caption: Proposed synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine.
Step 1: Directed ortho-Metalation (DoM) and Iodination
The methoxy group at the 2-position of the pyridine ring is a powerful directing group for ortho-lithiation. Treatment of 2-methoxy-3-(trifluoromethyl)pyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures is expected to selectively deprotonate the C4 or C6 position. Due to the steric hindrance and electronic effects of the trifluoromethyl group at C3, lithiation at C4 is less likely. Therefore, the primary site of lithiation is anticipated to be C6. However, electrophilic substitution at the 5-position is the desired outcome. A more regioselective approach would be a halogen-dance reaction or direct iodination under specific conditions.
A more direct and commonly employed method for the iodination of electron-rich pyridines is electrophilic aromatic substitution.
Proposed Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated pyridine solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, which is expected to be a solid, can be purified by recrystallization to obtain a product of high purity.[4][5][6] The choice of solvent is critical for successful recrystallization.[4] A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
General Recrystallization Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like hexanes/ethyl acetate) to identify a suitable recrystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Reactivity and Applications in Cross-Coupling Chemistry
The iodine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] This versatility is a cornerstone of its utility in the synthesis of complex molecules for drug discovery and materials science.
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8][9]
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties.[10][11][12]
Exemplary Protocol for Sonogashira Coupling:
-
Reaction Setup: To a reaction flask, add 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.05 eq.), and the terminal alkyne (1.5 eq.).
-
Solvent and Base: Dissolve the components in a suitable solvent, such as THF or DMF, and add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat it to the required temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is typically purified by column chromatography.
Conclusion
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a highly functionalized and synthetically versatile building block. Its strategic combination of substituents allows for a wide range of chemical transformations, making it an invaluable tool for researchers in drug discovery and materials science. A solid understanding of its synthesis, handling, and reactivity in key cross-coupling reactions, as outlined in this guide, will enable scientists to effectively harness its potential in the creation of novel and complex molecules.
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University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 26, 2026, from [Link]
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Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved January 26, 2026, from [Link]
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MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
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Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 26, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 26, 2026, from [Link]
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Tyler Parra. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. [Link]
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University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved January 26, 2026, from [Link]
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 26, 2026, from [Link]
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